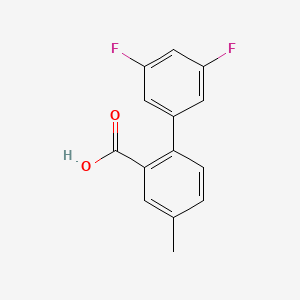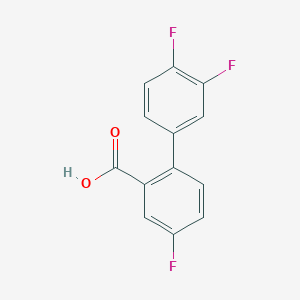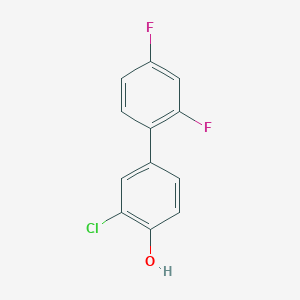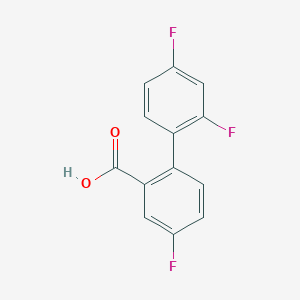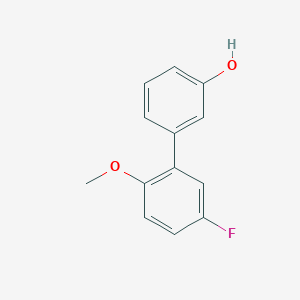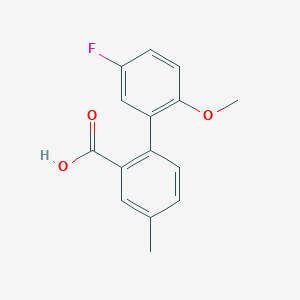
2-(5-Fluoro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)phenol (95%) is a synthetic compound widely used in scientific research and laboratory experiments. Its chemical structure consists of a phenol group with a 5-fluoro-2-methoxy substituent. It is a white to off-white crystalline solid with a melting point of 124-126°C and a density of 1.44 g/mL. It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Mechanism of Action
2-(5-Fluoro-2-methoxyphenyl)phenol (95%) acts as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the synthesis of various pro-inflammatory molecules, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. The inhibition of these enzymes by 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) are largely due to its inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Inhibition of these enzymes can lead to the reduction of inflammation, pain, and other symptoms associated with various diseases. In addition, 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) has been shown to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) in laboratory experiments is its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This can lead to the reduction of inflammation, pain, and other symptoms associated with various diseases. However, it should be noted that 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) can be toxic if used in excess. Therefore, it is important to use this compound in the correct amounts and with appropriate safety precautions.
Future Directions
The future of 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) in scientific research is promising. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. In addition, further research is needed to develop more effective and safer formulations of this compound. Other potential applications of 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) include its use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to investigate the potential side effects of this compound and to develop safer and more effective forms of it.
Synthesis Methods
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)phenol (95%) can be achieved through a multi-step process. The first step involves the reaction of 5-fluoro-2-methoxybenzaldehyde with sodium hydroxide in an aqueous solution. This results in the formation of 5-fluoro-2-methoxybenzyl alcohol. The alcohol is then reacted with concentrated sulfuric acid and heated to produce 2-(5-fluoro-2-methoxyphenyl)phenol (95%).
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)phenol (95%) is widely used in scientific research as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also used in the synthesis of various compounds such as 5-fluoro-2-methoxybenzyl alcohol, 5-fluoro-2-methoxybenzamide, and 5-fluoro-2-methoxybenzyl acetate. In addition, it is used as a building block in the synthesis of various pharmaceuticals and other compounds.
properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-6-9(14)8-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCFPEUGVYIKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680818 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1225838-12-9 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

